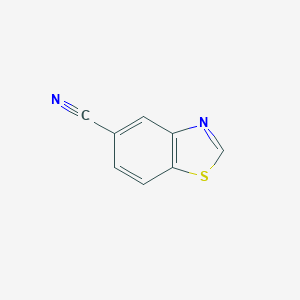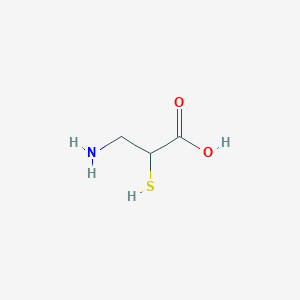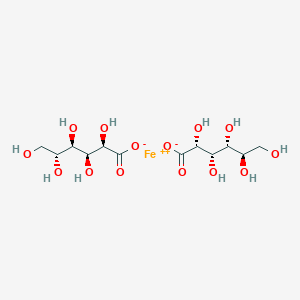
Disodium methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium methyl phosphate is an inorganic compound with the molecular formula CH₃Na₂O₄P. It is a derivative of phosphoric acid where two sodium atoms replace two hydrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium methyl phosphate can be synthesized through the neutralization of methyl phosphoric acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: Industrial production of this compound involves a two-step process. First, methyl phosphoric acid is prepared by reacting phosphorus pentoxide with methanol. The resulting methyl phosphoric acid is then neutralized with sodium hydroxide to form this compound. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and high yield.
Chemical Reactions Analysis
Types of Reactions: Disodium methyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form methyl phosphoric acid and sodium hydroxide.
Substitution Reactions: It can participate in substitution reactions where the sodium atoms are replaced by other cations.
Complex Formation: this compound can form complexes with metal ions, which are useful in various industrial applications.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Substitution: Various metal salts under controlled pH conditions.
Complex Formation: Metal ions such as calcium, magnesium, and iron in aqueous solutions.
Major Products Formed:
Hydrolysis: Methyl phosphoric acid and sodium hydroxide.
Substitution: Metal methyl phosphates.
Complex Formation: Metal-phosphate complexes.
Scientific Research Applications
Disodium methyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry.
Biology: Employed in biochemical assays and as a component in buffer solutions for biological experiments.
Medicine: Investigated for its potential use in drug formulations and as a stabilizer for certain pharmaceuticals.
Industry: Utilized in the production of detergents, water treatment chemicals, and as a corrosion inhibitor.
Mechanism of Action
Disodium methyl phosphate can be compared with other similar compounds such as disodium hydrogen phosphate and trisodium phosphate. While all these compounds contain phosphate groups, their chemical properties and applications differ:
Disodium Hydrogen Phosphate: Commonly used as a buffering agent and in food additives. It has a different pH range compared to this compound.
Trisodium Phosphate: Used in cleaning agents and as a degreaser. It is more alkaline than this compound.
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and form complexes with metal ions. This makes it particularly useful in applications requiring precise pH control and metal ion interactions.
Comparison with Similar Compounds
- Disodium hydrogen phosphate
- Trisodium phosphate
- Monosodium phosphate
Properties
CAS No. |
17323-81-8 |
|---|---|
Molecular Formula |
CH5NaO4P |
Molecular Weight |
135.01 g/mol |
IUPAC Name |
disodium;methyl phosphate |
InChI |
InChI=1S/CH5O4P.Na/c1-5-6(2,3)4;/h1H3,(H2,2,3,4); |
InChI Key |
JNPCADCBFGTABM-UHFFFAOYSA-N |
SMILES |
COP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
COP(=O)(O)O.[Na] |
Key on ui other cas no. |
90605-11-1 17323-81-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















